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Cat. No.: B8106693 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of

acetylsalicylic acid (aspirin), a widely used nonsteroidal anti-inflammatory drug (NSAID). The

information presented herein is intended to support research, development, and formulation

activities by providing detailed data and experimental protocols.

Solubility Profile of Acetylsalicylic Acid
The solubility of acetylsalicylic acid is a critical physicochemical property influencing its

dissolution, absorption, and overall bioavailability. Its solubility is significantly affected by the

solvent, temperature, and pH of the medium due to its nature as a weak acid (pKa ≈ 3.5).

Aqueous Solubility
Acetylsalicylic acid is slightly soluble in water. Its aqueous solubility increases with temperature.

Due to its acidic nature, its solubility is pH-dependent, with higher solubility observed in alkaline

conditions where the carboxylic acid group is ionized.[1]

Table 1: Aqueous Solubility of Acetylsalicylic Acid at Various Temperatures
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Temperature (°C) Solubility ( g/100 mL)

25 ~0.3

37 ~1.0

Table 2: Influence of pH on the Aqueous Solubility of Acetylsalicylic Acid

pH State Relative Solubility

< 2 Neutral (R-COOH) Low

2-5
Mixture of neutral and ionized

forms
Increasing

> 5 Ionized (R-COO⁻) High

At a pH of 1.2, acetylsalicylic acid is predominantly in its protonated, less soluble form.[2] As

the pH increases above its pKa of 3.5, it becomes progressively more ionized, leading to a

significant increase in solubility.[2] At a pH of 6.8, it is almost completely ionized, and its

maximum aqueous solubility is approached.[3]

Solubility in Organic Solvents and Co-solvent Mixtures
Acetylsalicylic acid exhibits good solubility in several organic solvents, a property that is

leveraged in the preparation of stock solutions for experimental purposes and in certain

formulation strategies.

Table 3: Solubility of Acetylsalicylic Acid in Common Organic Solvents

Solvent Solubility (mg/mL)

Ethanol ~80

Dimethyl Sulfoxide (DMSO) ~41

Dimethylformamide (DMF) ~30
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The use of co-solvents, such as ethanol-water mixtures, can significantly enhance the solubility

of acetylsalicylic acid compared to water alone. The solubility of acetylsalicylic acid in ethanol-

water mixtures increases with a higher fraction of ethanol.[4]

Stability Profile of Acetylsalicylic Acid
The stability of acetylsalicylic acid is a crucial factor for its formulation, storage, and therapeutic

efficacy. The primary degradation pathway is hydrolysis of the ester linkage, yielding salicylic

acid and acetic acid. This reaction is catalyzed by moisture, heat, and extreme pH conditions

(both acidic and basic).

Hydrolysis and Degradation Kinetics
The hydrolysis of acetylsalicylic acid follows pseudo-first-order kinetics. The rate of hydrolysis

is significantly influenced by pH. The drug is most stable in aqueous solutions at a pH of 2-3.

The rate of hydrolysis increases at pH values below 2 and above 4. In alkaline solutions, the

hydrolysis is rapid.

Table 4: Stability of Acetylsalicylic Acid in Various Media

Medium Condition Half-life (t½) Stability

Aqueous solution (pH

2-3)
25°C - Most Stable

Aqueous solution (pH

4-8)
25°C - Less Stable

Aqueous solution (pH

< 2 or > 8)
25°C - Least Stable

Saturated aqueous

solution (pH 5-7)
25°C

~1 week for complete

hydrolysis
Unstable

Phosphate Buffer (0.1

M, pH 7.4)
- 537.21 ± 8.42 hours Relatively Stable

Boric Acid Buffer (pH

10.4)
- 256.67 ± 2.35 hours Unstable
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The main degradation products of acetylsalicylic acid are salicylic acid and acetic acid. In some

cases, a dehydrated product formed from the interaction of acetylsalicylic acid and salicylic acid

has been identified as a degradation product.

Photostability
According to the International Council for Harmonisation of Technical Requirements for

Pharmaceuticals for Human Use (ICH) guideline Q1B, photostability testing is an essential part

of stress testing. While specific public data on the forced photostability of aspirin is limited in

the provided search results, the ICH guidelines mandate that new drug substances and

products be exposed to light to assess their intrinsic photostability.

Experimental Protocols
Determination of Thermodynamic Solubility (Shake-
Flask Method)
This method determines the equilibrium solubility of a compound in a specific solvent.

Methodology:

Preparation: Add an excess amount of solid acetylsalicylic acid to a series of vials containing

the desired solvent (e.g., purified water, buffers of different pH, organic solvents).

Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C)

for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess

solid settle. Alternatively, centrifuge or filter the samples to separate the saturated solution

from the undissolved solid.

Quantification: Carefully withdraw an aliquot of the clear supernatant. Dilute the aliquot with

a suitable solvent and analyze the concentration of acetylsalicylic acid using a validated

analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid

Chromatography (HPLC).
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Calculation: Calculate the solubility based on the measured concentration in the saturated

solution.

Preparation Equilibration Phase Separation Quantification

Add excess Aspirin
to solvent

Agitate at constant
temperature (24-48h)

Seal vials Centrifuge or FilterAllow to settle Analyze supernatant
by HPLC/UV-Vis

Collect aliquot

Click to download full resolution via product page

Caption: Workflow for the Shake-Flask Solubility Determination.

Stability-Indicating HPLC Method for Assay and Impurity
Determination
This method is used to quantify the amount of acetylsalicylic acid and its degradation products

over time.

Methodology:

Chromatographic System:

Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm).

Mobile Phase: A mixture of acetonitrile, methanol, and water (e.g., 30:10:60, v/v), with the

pH adjusted to 3.0 with o-phosphoric acid.

Flow Rate: 1.0 mL/min.

Detection: UV at 270 nm.

Standard Preparation: Prepare a standard stock solution of acetylsalicylic acid and its

primary degradation product, salicylic acid, in the mobile phase. Create a series of

calibration standards by diluting the stock solution.

Sample Preparation:
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For stability studies, store acetylsalicylic acid samples (e.g., in solution or as a solid

dosage form) under the desired conditions (e.g., elevated temperature, different pH

buffers).

At specified time points, withdraw a sample, dissolve it in the mobile phase if necessary,

and dilute to a suitable concentration for analysis.

Analysis: Inject the standard and sample solutions into the HPLC system.

Quantification: Determine the peak areas for acetylsalicylic acid and salicylic acid. Calculate

the concentration of each component in the samples using the calibration curve generated

from the standards.

Accelerated Stability Study Protocol (Based on ICH
Q1A)
This protocol is designed to predict the long-term stability of a drug product by subjecting it to

accelerated storage conditions.

Methodology:

Batch Selection: Use at least three primary batches of the drug product in its proposed

container-closure system.

Storage Conditions:

Long-term: 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH for a

minimum of 12 months.

Intermediate (if applicable): 30°C ± 2°C / 65% RH ± 5% RH for 6 months.

Accelerated: 40°C ± 2°C / 75% RH ± 5% RH for 6 months.

Testing Frequency:

Long-term: 0, 3, 6, 9, 12, 18, 24, and 36 months.

Accelerated: 0, 3, and 6 months.
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Tests to be Performed: At each time point, samples should be tested for appearance, assay

of acetylsalicylic acid, and levels of degradation products using a validated stability-indicating

method (e.g., the HPLC method described above). Other tests such as dissolution and

moisture content may also be relevant.

Evaluation: Analyze the data for any trends in degradation or changes in physical properties

to establish a shelf-life for the product.

Mechanism of Action: COX Pathway Inhibition
Acetylsalicylic acid exerts its therapeutic effects primarily through the irreversible inhibition of

cyclooxygenase (COX) enzymes, COX-1 and COX-2.
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Caption: Simplified schematic of the COX pathway and its inhibition by acetylsalicylic acid.

Acetylsalicylic acid covalently modifies a serine residue in the active site of both COX-1 and

COX-2, leading to their irreversible inactivation. This blocks the conversion of arachidonic acid

to prostaglandin H2, the precursor for various pro-inflammatory prostaglandins and

thromboxanes. The inhibition of COX-1 in platelets is responsible for its antiplatelet effect, while

the inhibition of COX-2 mediates its anti-inflammatory, analgesic, and antipyretic properties.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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